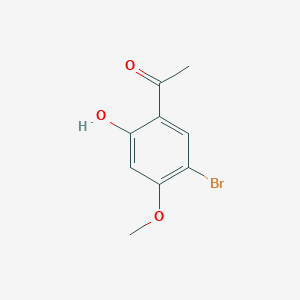

1-(5-Bromo-2-hydroxy-4-methoxyphenyl)ethanone

Overview

Description

1-(5-Bromo-2-hydroxy-4-methoxyphenyl)ethanone is an organic compound with the molecular formula C9H9BrO3 and a molecular weight of 245.07 g/mol . It is one of the main components of the traditional Chinese medicine Moutan Cortex . This compound is also a valuable spice and is widely used in domestic chemistry .

Mechanism of Action

Target of Action

It has been suggested that this compound may have inhibitory effects on pro-inflammatory cytokines .

Mode of Action

It is suggested that it may suppress pro-inflammatory responses by blocking certain signaling pathways

Biochemical Pathways

The compound is suggested to suppress pro-inflammatory responses, indicating that it may affect the biochemical pathways related to inflammation

Result of Action

It is suggested that the compound may have anti-inflammatory effects .

Biochemical Analysis

Biochemical Properties

1-(5-Bromo-2-hydroxy-4-methoxyphenyl)ethanone plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit the production of inflammatory mediators such as nitric oxide and prostaglandin E2 by blocking the NF-κB and MAPK signaling pathways in activated microglia . This interaction suggests that this compound can modulate inflammatory responses, making it a potential candidate for anti-inflammatory therapies.

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to suppress pro-inflammatory responses in murine BV-2 cells by inhibiting the activation of NF-κB and MAPK pathways . This suppression leads to a decrease in the production of pro-inflammatory cytokines, thereby reducing inflammation.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with specific biomolecules. It binds to and inhibits enzymes involved in the NF-κB and MAPK signaling pathways, leading to a reduction in the production of inflammatory mediators . Additionally, it may influence gene expression by modulating transcription factors associated with these pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation can impact its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions, but its efficacy may decrease over time due to degradation

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it has been shown to effectively reduce inflammation without causing significant adverse effects . At higher doses, there may be toxic or adverse effects, including potential cytotoxicity and disruption of normal cellular functions. It is crucial to determine the optimal dosage to maximize therapeutic benefits while minimizing potential risks.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that modulate its metabolic flux and metabolite levels. The compound’s metabolism may involve its conversion into different metabolites, which can influence its overall efficacy and safety . Understanding these metabolic pathways is essential for optimizing its use in therapeutic applications.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its activity. It may interact with specific transporters or binding proteins that facilitate its movement across cellular membranes . Additionally, its localization and accumulation within certain tissues can impact its therapeutic effects and potential side effects.

Subcellular Localization

This compound’s subcellular localization plays a crucial role in its activity and function. It may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . This localization can influence its interactions with other biomolecules and its overall efficacy in modulating cellular processes.

Preparation Methods

1-(5-Bromo-2-hydroxy-4-methoxyphenyl)ethanone can be synthesized by the bromination of paeonol (2-hydroxy-4-methoxyacetophenone). The reaction can be carried out in methylene chloride at room temperature, yielding the product quantitatively . Alternatively, the reaction can be performed in acetic acid at room temperature with a 60% yield or in acetic anhydride with a 48% yield .

Chemical Reactions Analysis

1-(5-Bromo-2-hydroxy-4-methoxyphenyl)ethanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols.

Substitution: The bromine atom in the compound can be substituted with other functional groups using appropriate reagents and conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(5-Bromo-2-hydroxy-4-methoxyphenyl)ethanone has various scientific research applications, including:

Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in traditional medicine.

Industry: It is used as a flavoring agent and in the production of fragrances.

Comparison with Similar Compounds

1-(5-Bromo-2-hydroxy-4-methoxyphenyl)ethanone can be compared with similar compounds such as:

Paeonol (2-hydroxy-4-methoxyacetophenone): The precursor in its synthesis, which lacks the bromine atom.

2-Bromo-1-(4-methoxyphenyl)ethanone: A similar compound with a different substitution pattern on the aromatic ring.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name |

1-(5-bromo-2-hydroxy-4-methoxyphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrO3/c1-5(11)6-3-7(10)9(13-2)4-8(6)12/h3-4,12H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFFNBIVASILHIH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=C(C=C1O)OC)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50404837 | |

| Record name | 1-(5-bromo-2-hydroxy-4-methoxyphenyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50404837 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39503-61-2 | |

| Record name | 1-(5-bromo-2-hydroxy-4-methoxyphenyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50404837 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 1-(5-Bromo-2-hydroxy-4-methoxyphenyl)ethanone (SE1) interact with its targets and what are the downstream effects?

A: Research suggests that SE1 exhibits its anti-inflammatory and anti-tumor activity through multiple mechanisms. One key interaction involves the inhibition of matrix metalloproteinase-9 (MMP-9) activity. This interaction is mediated through hydrogen and Pi-Pi bonds between SE1 and specific amino acid residues (TYR245 and HIS226) within the MMP-9 active site. [] By inhibiting MMP-9, SE1 effectively reduces gelatin digestion and the migration of human fibrosarcoma cells. []

Q2: What is the structural characterization of this compound?

A: this compound (SE1) is an organic compound with the molecular formula C9H9BrO3. [] The crystal structure reveals that the ethanone group is slightly twisted relative to the aromatic ring with a dihedral angle of 3.6(2)°. [] An intramolecular hydrogen bond between the hydroxyl group and the carbonyl oxygen atom stabilizes this conformation. [] Additionally, π–π interactions between neighboring benzene rings contribute to the stability of the crystal structure. [] While the exact molecular weight and spectroscopic data are not provided in the abstracts, these can be calculated from the molecular formula and confirmed through techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

Q3: What is known about the in vitro and in vivo efficacy of this compound?

A: In vitro studies have shown that SE1 effectively inhibits PMA-induced MMP-9 activity and migration of HT1080 human fibrosarcoma cells in a dose-dependent manner. [] These findings were supported by western blot and immunofluorescence analyses, which confirmed the inhibitory effects of SE1 on MAPK and NF-κB signaling pathways. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(4-chlorophenyl)methyl]-3-(1-ethyl-5-methyl-4-pyrazolyl)-4,5-dihydroisoxazole-5-carboxamide](/img/structure/B1230096.png)

![Cyclobutyl-[5-[(2-ethyl-1-piperidinyl)sulfonyl]-2,3-dihydroindol-1-yl]methanone](/img/structure/B1230097.png)

![1-[4,6-Bis(ethylamino)-1,3,5-triazin-2-yl]-1-ethylthiourea](/img/structure/B1230098.png)

![4-[[anilino-(4-methylphenyl)methyl]-propoxyphosphoryl]-N,N-dimethylaniline](/img/structure/B1230102.png)

![ETHYL 4-({3-CYANO-5H,6H,7H-CYCLOPENTA[B]PYRIDIN-2-YL}SULFANYL)-3-OXOBUTANOATE](/img/structure/B1230104.png)